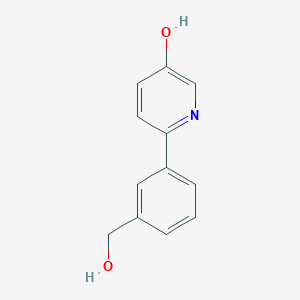

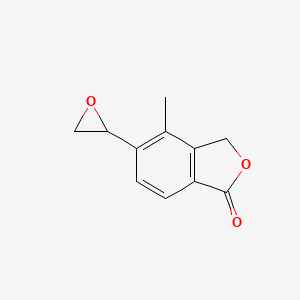

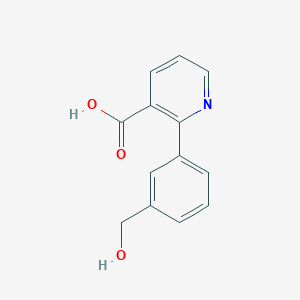

6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol

Overview

Description

6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, also known as 6-HMP, is a synthetic compound with potential applications in the fields of medicine, biology, and chemistry. It is a derivative of phenylpyridin-3-ol, a natural product found in plants and animals. 6-HMP has been studied for its potential use in the synthesis of various drugs and other compounds. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders. In addition, 6-HMP has been found to be a useful reagent in the synthesis of other compounds, such as those used in the production of pharmaceuticals.

Scientific Research Applications

Conversion of 5-Hydroxymethylfurfural into Pyridin-3-ols

The study by Hidalgo et al. (2020) explores the formation of 6-(hydroxymethyl)pyridin-3-ol through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This process is significant in understanding the pathways leading to pyridin-3-ols in various foods, particularly under thermal heating conditions in the presence of ammonia or related compounds. The formation of 6-(hydroxymethyl)pyridin-3-ol in honey and sugarcane honey when heated is highlighted, suggesting an unavoidable formation of pyridin-3-ols in food items subjected to similar conditions. This research contributes to the understanding of chemical transformations in food science, particularly under thermal processing, and the potential implications for food quality and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).

Alkynolpyridines and Their Complexes

Holmes et al. (2002) delve into the structural chemistry of alkynolpyridines, particularly focusing on the formation of complexes with triphenylphosphine oxide. Their study examines the hydrogen bonding and crystal packing in these complexes, shedding light on the molecular interactions and structural dynamics. This research contributes to the broader understanding of pyridine derivatives' chemical behavior, offering insights into their potential applications in materials science and coordination chemistry (Holmes, Padgett, Krawiec, & Pennington, 2002).

Novel Synthesis of 1-Aryl-Substituted Furopyridines

Kibardina et al. (2014) developed a novel method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, utilizing an acid-catalyzed reaction of pyridoxal with polyfunctional phenols. This synthetic approach opens new avenues for producing compounds with potential biological activities, emphasizing the versatility of pyridine derivatives in medicinal chemistry and drug development (Kibardina, Chumakova, Gazizov, Burilov, & Pudovik, 2014).

properties

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVRUZLOXBCFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692459 | |

| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol | |

CAS RN |

1255638-64-2 | |

| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)